![molecular formula C9H11N3O B14171027 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then subjected to further reactions, such as amination and ethoxylation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or ethoxy groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0°C to 100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound has shown promise as a probe for studying biological processes due to its ability to interact with biomolecules.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation and migration . By binding to the receptor’s active site, the compound prevents the activation of downstream signaling pathways, leading to reduced cell growth and migration.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethoxy group, resulting in different chemical and biological properties.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring, leading to variations in reactivity and applications.
1H-Pyrrolo[3,4-c]pyridine: . The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- lies in its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-13-8-5-12-9-7(8)3-6(10)4-11-9/h3-5H,2,10H2,1H3,(H,11,12) |
Clave InChI |
QSDVHJYREJJORC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CNC2=C1C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
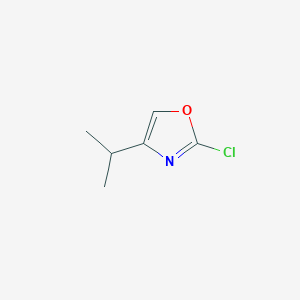

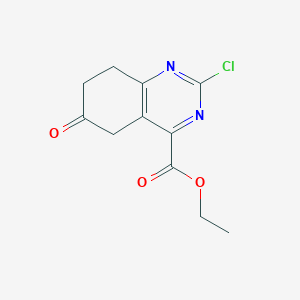
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
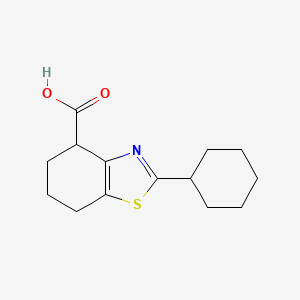
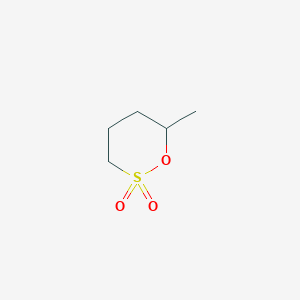


![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
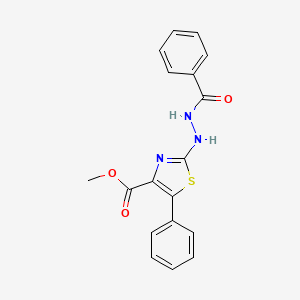
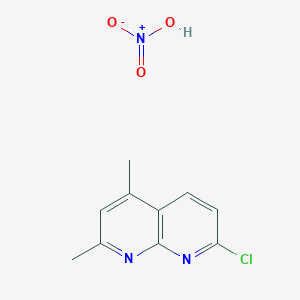
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
